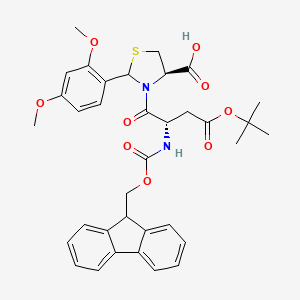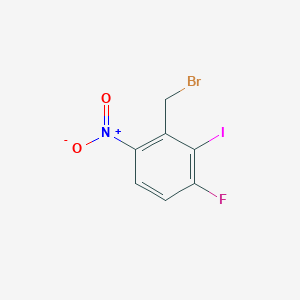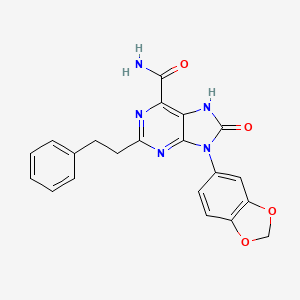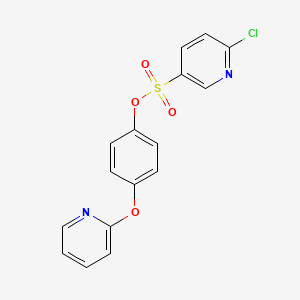
Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is a modified amino acid derivative used in peptide synthesis. The “Fmoc” group stands for 9-fluorenylmethyloxycarbonyl, a common protecting group for the amino group in peptide synthesis. The compound includes aspartic acid (Asp) with a tert-butyl ester (OtBu) protecting group, and cysteine (Cys) with a Psi(Dmp,H)pro protecting group. This compound is particularly useful in the synthesis of peptides due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” typically involves the following steps:
Protection of Amino Groups: The amino groups of aspartic acid and cysteine are protected using the Fmoc group. This is achieved by reacting the amino acids with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of Side Chains: The side chains of aspartic acid and cysteine are protected using tert-butyl and Psi(Dmp,H)pro groups, respectively. This is done to prevent side reactions during peptide synthesis.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA.
Deprotection: After the coupling reaction, the protecting groups are removed under mild conditions using a reagent like piperidine for the Fmoc group and trifluoroacetic acid (TFA) for the tert-butyl and Psi(Dmp,H)pro groups.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The cysteine residue in “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of peptides and proteins.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed by nucleophilic substitution using piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from disulfide bond cleavage.
Substitution: Free amino groups after Fmoc removal.
Aplicaciones Científicas De Investigación
“Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: Employed in the development of peptide-based probes and sensors for biological assays.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents, particularly in targeting specific proteins or pathways.
Industry: Applied in the production of peptide-based materials for various industrial applications, including nanotechnology and materials science.
Mecanismo De Acción
The mechanism of action of “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tert-butyl and Psi(Dmp,H)pro groups protect the side chains of aspartic acid and cysteine, respectively, ensuring the correct sequence and structure of the synthesized peptide. Upon deprotection, the free amino and thiol groups can participate in further reactions, such as forming peptide bonds or disulfide bridges.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to “Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH” but lacks the cysteine residue.
Fmoc-Cys(Trt)-OH: Contains cysteine with a trityl protecting group instead of Psi(Dmp,H)pro.
Fmoc-Glu(OtBu)-OH: Glutamic acid derivative with similar protecting groups.
Uniqueness
“this compound” is unique due to the presence of both aspartic acid and cysteine residues with specific protecting groups. This combination allows for the synthesis of peptides with precise structural and functional properties, making it highly valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N2O9S/c1-35(2,3)46-30(38)17-27(36-34(42)45-18-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26)31(39)37-28(33(40)41)19-47-32(37)25-15-14-20(43-4)16-29(25)44-5/h6-16,26-28,32H,17-19H2,1-5H3,(H,36,42)(H,40,41)/t27-,28-,32?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIAADYESUUVCI-UHHKVWMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B2738695.png)
![5-Bromo-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}furan-2-carboxamide](/img/structure/B2738696.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)
![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2738700.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2738702.png)

![N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2738705.png)

![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)
![2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2738712.png)

